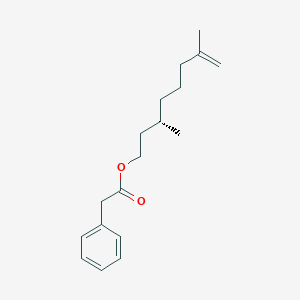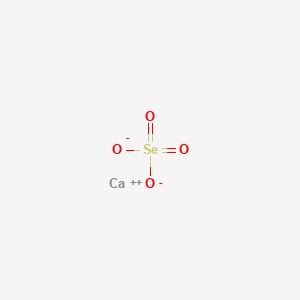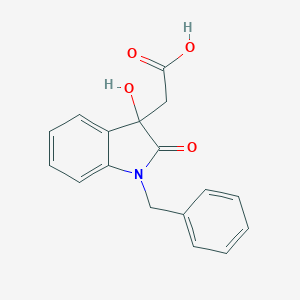
(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a category with diverse biological activities and has been the subject of various structural and chemical analyses to understand its behavior and potential applications.
Synthesis Analysis
The synthesis involves complex reactions, often starting from readily available substrates. For instance, Lewer (1987) describes an improved synthesis route for a related compound via base-induced condensation reactions, highlighting the intricacies of synthesizing such molecules (Lewer, 1987).
Molecular Structure Analysis
The molecular structure is determined using X-ray diffraction and quantum chemical calculations, providing insights into the compound's electron density and intermolecular interactions. Wang et al. (2016) discuss the charge density and molecular dynamics of a biologically active molecule, highlighting the role of hydrogen bonding and charge separation in stabilizing the molecular structure (Wang et al., 2016).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its environment, as demonstrated by Gioiello et al. (2011), who explored the Lewis acid-induced decomposition of a similar diazo compound. The study underscores the effect of reaction conditions on product distribution and highlights both cationic and noncationic pathways (Gioiello et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how this compound behaves under different conditions. These properties are determined using techniques like X-ray crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other compounds, are essential for predicting the compound's behavior in chemical reactions and biological systems. Studies like those by Davidek et al. (2006) on the formation of acetic acid in related reactions provide insight into the compound's potential reactivity and decomposition pathways (Davidek et al., 2006).
Wissenschaftliche Forschungsanwendungen
Bacterial Catabolism and Plant Hormone Degradation
A study by Laird, Flores, and Leveau (2020) delves into the bacterial catabolism of indole-3-acetic acid (IAA), which shares a structural similarity with the specified compound. The research highlights the existence of microorganisms capable of degrading IAA, a plant growth hormone, suggesting potential applications in bioremediation and agricultural biotechnology to manage hormone levels in plants and soils (Laird, Flores, & Leveau, 2020).
Advanced Oxidation Processes for Environmental Cleanup
Qutob et al. (2022) reviewed the degradation of acetaminophen, a common pharmaceutical compound, using advanced oxidation processes (AOPs). This study underscores the versatility of AOPs in breaking down complex organic molecules, hinting at the potential for similar compounds to be targeted for environmental detoxification efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthesis and Biological Activity of Salicylic Acid Derivatives
Tjahjono et al. (2022) focused on the synthesis, characterization, and application of salicylic acid derivatives, exploring their anti-inflammatory and analgesic activities. This review highlights the potential of structurally related compounds in drug development, offering insights into the therapeutic applications of complex indole derivatives (Tjahjono, Caroline, Foe, Karnati, Ergün, Esar, Wijaya, Hadinugroho, Kusindarta, & Wihadmadyatami, 2022).
Indole Synthesis in Organic Chemistry
Research by Taber and Tirunahari (2011) reviews the classification and methods of indole synthesis, which is relevant for the chemical manipulation and synthesis of the target compound. Their comprehensive analysis provides a foundation for understanding the synthetic pathways that could be employed for its derivation and modification (Taber & Tirunahari, 2011).
Antioxidant Properties of Hydroxycinnamic Acids
A study by Razzaghi-Asl et al. (2013) on hydroxycinnamic acids (HCAs) discusses structure-activity relationships, emphasizing the importance of unsaturated bonds and hydroxy groups for antioxidant activity. This insight is valuable for assessing the potential biological activities of similarly structured compounds (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1-benzyl-3-hydroxy-2-oxoindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(20)10-17(22)13-8-4-5-9-14(13)18(16(17)21)11-12-6-2-1-3-7-12/h1-9,22H,10-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEBDCHEEHJJIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389885 |
Source


|
| Record name | (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |
CAS RN |
13672-23-6 |
Source


|
| Record name | (1-Benzyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

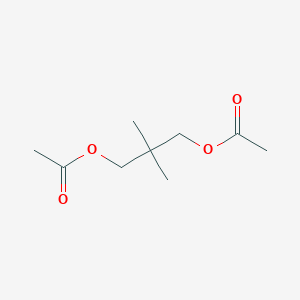
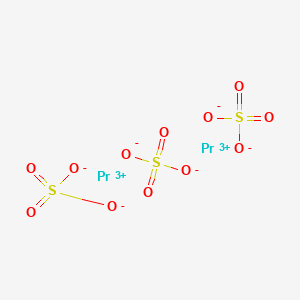
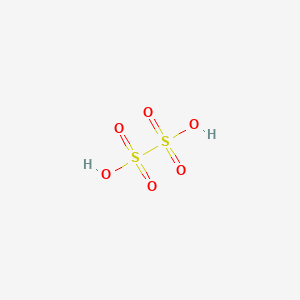

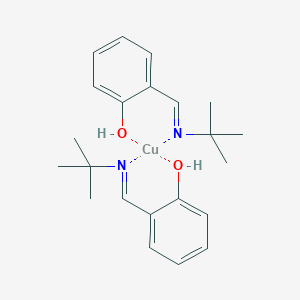


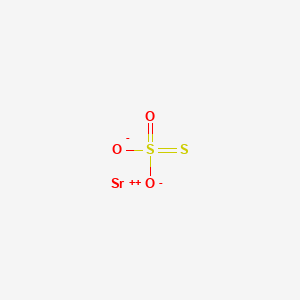
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
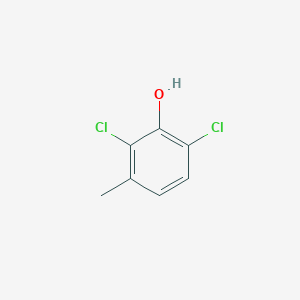
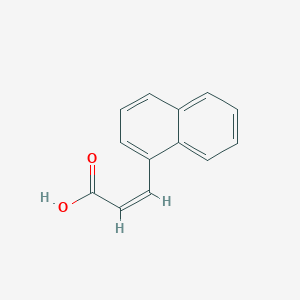
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)
